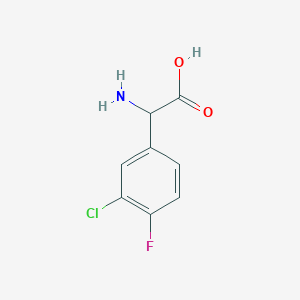

3-Chloro-4-fluoro-DL-phenylglycine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-chloro-4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSWHHQDQJPPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378674 | |

| Record name | 3-Chloro-4-fluoro-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-99-6 | |

| Record name | α-Amino-3-chloro-4-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluoro-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluoro-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-DL-phenylglycine, a halogenated non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, provides a representative synthetic protocol, and outlines a standard analytical workflow for its characterization.

Core Properties of this compound

This compound is a synthetic amino acid derivative. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique electronic properties that can influence molecular interactions, metabolic stability, and bioavailability, making it a valuable building block for novel therapeutic agents.[1][2]

Physicochemical and Identification Data

| Property | Value | Reference |

| CAS Number | 261762-99-6 | [5] |

| Molecular Formula | C₈H₇ClFNO₂ | [5] |

| Molecular Weight | 203.6 g/mol | |

| IUPAC Name | 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid | [5] |

| Synonyms | α-Amino-3-chloro-4-fluorobenzeneacetic acid | |

| Physical State | Solid | [5] |

Hazard Information

This compound is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Experimental Protocols

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[6] The following is a representative protocol for the synthesis of this compound, adapted from general procedures for substituted phenylglycines.[7]

Materials:

-

3-Chloro-4-fluorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether (Et₂O)

Procedure:

Step 1: Formation of the α-aminonitrile

-

In a well-ventilated fume hood, dissolve 3-Chloro-4-fluorobenzaldehyde (1.0 eq) in methanol.

-

To this solution, add an aqueous solution of ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq).

-

Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture may form a precipitate of the α-aminonitrile. If so, collect the solid by filtration and wash with cold water and a non-polar solvent like hexane. If no precipitate forms, the mixture can be extracted with an organic solvent such as ethyl acetate, and the organic layer washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Hydrolysis of the α-aminonitrile to this compound

-

Suspend the crude α-aminonitrile in a solution of concentrated hydrochloric acid (6 M).

-

Heat the mixture to reflux (approximately 90-100°C) for 4-6 hours. The hydrolysis of the nitrile to a carboxylic acid and the deprotection of the amine will occur.

-

After cooling to room temperature, extract the aqueous solution with diethyl ether to remove any non-polar impurities.

-

Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a sodium hydroxide solution.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the final compound.

Caption: Strecker Synthesis of this compound.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of protons in the molecule. The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom. The α-proton will appear as a singlet.

-

¹³C NMR: To identify the number of unique carbon environments.

-

¹⁹F NMR: To confirm the presence of the fluorine atom and to provide information about its chemical environment.

2. Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule. Key expected peaks include:

-

Broad O-H stretch from the carboxylic acid.

-

N-H stretches from the amine group.

-

C=O stretch from the carboxylic acid.

-

C-Cl and C-F stretches in the fingerprint region.

3. Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum.

Caption: Analytical Workflow for Compound Characterization.

Applications in Drug Development

Halogenated amino acids like this compound are valuable building blocks in the synthesis of peptidomimetics and other small molecule drugs. The introduction of chlorine and fluorine can modulate the parent molecule's:

-

Binding Affinity: The electronic effects of halogens can alter interactions with biological targets.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

-

Lipophilicity: This can influence cell membrane permeability and overall pharmacokinetic properties.

While specific drugs containing this exact moiety are not prominently documented, the strategic use of chlorinated and fluorinated phenylglycine derivatives is a recognized approach in the development of novel therapeutics, particularly in the areas of antibacterials and enzyme inhibitors.[1]

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Fluoro-DL-phenylglycine | 7292-74-2 [sigmaaldrich.com]

- 4. 7292-74-2 Cas No. | 3-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

physicochemical properties of 3-Chloro-4-fluoro-DL-phenylglycine

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoro-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic, non-proteinogenic amino acid. As a halogenated derivative of phenylglycine, it holds potential as a building block in medicinal chemistry and drug development. The introduction of chlorine and fluorine atoms onto the phenyl ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence its biological activity and pharmacokinetic profile. This document provides a comprehensive overview of the known , outlines detailed experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical identifiers and properties for this compound is presented below. It is important to note that while some properties are readily available from chemical suppliers, specific experimental data for melting point, solubility, pKa, and logP are not widely published. For these, typical values for closely related analogs are provided for context, and standard experimental protocols for their determination are detailed in the subsequent section.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value / Information | Source |

| IUPAC Name | 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid | [1] |

| Synonyms | a-Amino-3-chloro-4-fluorobenzeneacetic acid; 2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid | |

| CAS Number | 261762-99-6 | [1] |

| Molecular Formula | C₈H₇ClFNO₂ | [1] |

| Molecular Weight | 203.6 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | Data not available. Likely >300 °C with decomposition, similar to analogs like 3-Fluoro-DL-phenylglycine and 4-Fluoro-DL-phenylglycine.[2][3][4] | |

| Boiling Point | Data not available; decomposes upon heating. | |

| Solubility | Data not available. Generally, amino acids are soluble in water and dilute acids/alkalis but insoluble in non-polar organic solvents.[5][6] Analogs like 4-Chloro-DL-phenylglycine are soluble in 0.1M NaOH.[7] | |

| pKa | Data not available. Expected to have two pKa values: ~2-3 for the carboxylic acid group and ~9-10 for the amino group, typical for α-amino acids. | |

| logP | Data not available. A calculated XLogP3 value for the similar 3-Chloro-4-hydroxyphenylglycine is -1.4, suggesting a hydrophilic nature.[8] | |

| Hazard Information | Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] |

Experimental Protocols

Detailed methodologies for the synthesis of substituted phenylglycines and the determination of key physicochemical properties are provided below. These are generalized protocols applicable to compounds of this class.

Synthesis Protocol: Modified Strecker Synthesis

A common and scalable method for preparing substituted phenylglycines is the Strecker synthesis or its modifications.[9][10] This approach involves the reaction of a substituted benzaldehyde with an amine and a cyanide source, followed by hydrolysis of the resulting aminonitrile.

Materials:

-

3-Chloro-4-fluorobenzaldehyde

-

Benzylamine

-

Sodium Cyanide (NaCN)

-

Sodium Metabisulfite

-

Methanol

-

Isopropyl acetate

-

Dimethyl sulfoxide (DMSO)

-

Potassium Carbonate

-

30% Hydrogen Peroxide

-

6M Hydrochloric Acid (HCl)

-

Palladium on Carbon (Pd/C) catalyst

-

Ammonium formate

Procedure:

-

Formation of the α-Aminonitrile:

-

Dissolve 3-Chloro-4-fluorobenzaldehyde and sodium metabisulfite in methanol.

-

Add a solution of benzylamine in methanol to the mixture at a controlled temperature (e.g., below 20°C).

-

Add a solution of sodium cyanide in water, maintaining the temperature.

-

Stir the reaction mixture for several hours at room temperature.

-

Extract the resulting α-aminonitrile into an organic solvent like isopropyl acetate. Wash the organic layer with water and brine, then evaporate the solvent under reduced pressure.[10]

-

-

Hydrolysis to the N-Benzyl Amino Acid:

-

Dissolve the crude α-aminonitrile in DMSO.

-

Add potassium carbonate, followed by the slow addition of 30% hydrogen peroxide, keeping the temperature below 35°C to form the amino amide.[10]

-

After the initial reaction, add 6M HCl and heat the mixture (e.g., 90-100°C) for several hours to hydrolyze the amide to the carboxylic acid.

-

Cool the reaction mixture and adjust the pH to precipitate the N-benzyl-3-chloro-4-fluoro-DL-phenylglycine. Filter and dry the product.

-

-

Debenzylation to Yield the Final Product:

-

Dissolve the N-benzyl amino acid in a suitable solvent like methanol.

-

Add a palladium on carbon (Pd/C) catalyst and a hydrogen source, such as ammonium formate (for catalytic transfer hydrogenation).[9]

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

-

Evaporate the solvent from the filtrate to yield the crude this compound.

-

Recrystallize from a suitable solvent system (e.g., water/ethanol) to purify the final product.

-

Melting Point Determination: Fast Scanning Calorimetry (FSC)

Amino acids often decompose at or before their melting point, making conventional DSC analysis unreliable.[11][12] Fast Scanning Calorimetry (FSC) can overcome this by using extremely high heating rates (e.g., >1000 K/s) to melt the sample before decomposition occurs.[13][14]

Procedure:

-

A sub-microgram sample of the amino acid is placed on the FSC sensor chip.

-

To ensure good thermal contact, a small amount of silicon oil can be used.[13]

-

The sample is subjected to a temperature-time program that includes rapid heating and cooling cycles.[12]

-

A high heating rate (e.g., 2000 to 20,000 K/s) is applied to heat the sample through its melting transition.[12]

-

The heat flow is measured as a function of temperature. The melting event is observed as an endothermic peak.

-

The onset temperature of the peak is taken as the melting temperature (Tfus), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).

-

Measurements are performed at several different heating rates, and the melting temperature is extrapolated to a zero heating rate to correct for thermal lag and superheating effects.[13]

Solubility Determination

The solubility of an amino acid can be determined in various solvents (e.g., water, buffers, organic solvents) by establishing equilibrium between the solid and the solution.[6][15]

Procedure:

-

Add an excess amount of the solid amino acid to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of the dissolved amino acid in the supernatant using a suitable analytical method, such as HPLC with UV or fluorescence detection, or by gravimetric analysis after evaporating the solvent.[16]

-

The solubility is expressed as mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

pKa Determination by Acid-Base Titration

The pKa values of the ionizable carboxyl and amino groups can be determined by monitoring the pH of a solution of the amino acid as it is titrated with a strong acid and a strong base.[17][18][19]

Procedure:

-

Dissolve a precisely weighed amount of the amino acid in a known volume of deionized water to create a solution of known concentration.

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Place the amino acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes (e.g., 0.3 mL increments) and recording the pH after each addition until a low pH (e.g., 1.5) is reached.[17]

-

Repeat the process in a separate experiment, titrating a fresh sample of the amino acid solution with a standardized strong base (e.g., 0.1 M NaOH) until a high pH (e.g., 12.5) is reached.[17]

-

Plot the pH versus the equivalents of acid/base added. The resulting titration curve will show two inflection points.

-

The pKa values correspond to the pH at the midpoints of the two buffering regions (the flat portions of the curve). pKa₁ (carboxyl group) is the pH at which half an equivalent of base has been added to the fully protonated form, and pKa₂ (amino group) is the pH at the midpoint between the first and second equivalence points.

Purity and Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and determining the concentration of amino acids.[20] Since amino acids often lack a strong UV chromophore, pre-column or post-column derivatization is typically required for sensitive detection.[21][22]

Procedure (Pre-column Derivatization with OPA/FMOC):

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., dilute HCl or a buffer). Prepare the unknown sample in the same diluent.

-

Automated Derivatization: Use an HPLC autosampler programmed to perform the derivatization.

-

The autosampler mixes a small volume of the sample/standard with a borate buffer.

-

o-Phthalaldehyde (OPA) reagent is added to react with the primary amino group.

-

9-Fluorenylmethyl-chloroformate (FMOC) reagent is then added to react with any secondary amino acids (though not applicable for phenylglycine, this is part of the standard method).[23]

-

-

Chromatographic Separation:

-

Inject the derivatized sample onto a reversed-phase column (e.g., C18).[24]

-

Use a gradient elution with two mobile phases:

-

Run a gradient from a low to a high percentage of Mobile Phase B to elute the derivatized amino acids.

-

-

Detection:

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.

-

Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.

-

Visualizations: Workflows and Logical Relationships

As no specific signaling pathways involving this compound are well-documented, the following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for HPLC analysis of amino acids.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Fluoro-DL- -phenylglycine, 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 7292-73-1 Cas No. | 4-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]

- 4. 7292-74-2 Cas No. | 3-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. microbenotes.com [microbenotes.com]

- 7. 4-Chloro-DL-phenylglycine, 98% | Fisher Scientific [fishersci.ca]

- 8. 3-Chloro-4-Hydroxyphenylglycine | C8H8ClNO3 | CID 11401421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 18. scribd.com [scribd.com]

- 19. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 20. myfoodresearch.com [myfoodresearch.com]

- 21. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 22. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. applications.emro.who.int [applications.emro.who.int]

An In-Depth Technical Guide to 3-Chloro-4-fluoro-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-DL-phenylglycine, a non-proteinogenic amino acid of interest in the fields of medicinal chemistry and drug development. This document details its molecular structure, physicochemical properties, and potential applications, with a focus on its role as a building block in peptide synthesis and as a scaffold for novel therapeutics.

Core Molecular and Physical Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid | [1] |

| Molecular Formula | C8H7ClFNO2 | [1] |

| Molecular Weight | 203.60 g/mol | Calculated |

| CAS Number | 261762-99-6 | [1] |

| Canonical SMILES | NC(C(=O)O)C1=CC=C(F)C(Cl)=C1 | [1] |

| Physical State | Solid | [1] |

Molecular Structure

The molecular structure of this compound is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3-chloro-4-fluorophenyl group. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences the electronic properties and potential biological activity of this amino acid.

Synthesis and Chemical Properties

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, its structure suggests that it can be synthesized through established methods for non-proteinogenic amino acids. A plausible synthetic route would be a variation of the Strecker synthesis, starting from 3-chloro-4-fluorobenzaldehyde.

The chemical properties of this compound are largely dictated by the phenylglycine core, with the halogen substituents providing unique reactivity. The fluorine and chlorine atoms are electron-withdrawing, which can influence the acidity of the carboxylic acid and the basicity of the amino group. These substitutions can also introduce specific interactions in a biological context, such as halogen bonding, which can be exploited in drug design.

Applications in Research and Drug Development

Non-proteinogenic amino acids, particularly halogenated derivatives, are of significant interest in pharmaceutical research. The incorporation of these unnatural amino acids into peptides can enhance their stability against enzymatic degradation, modulate their conformation, and improve their binding affinity to biological targets.

Peptide Synthesis: this compound can be used as a building block in solid-phase peptide synthesis (SPPS) to create novel peptides with altered pharmacological profiles. The presence of the halogenated phenyl ring can introduce new binding interactions and improve the pharmacokinetic properties of the resulting peptide.

Drug Discovery: Phenylglycine derivatives are found in the core structure of various pharmaceuticals.[2] For instance, they are components of antibiotics and antiplatelet agents.[2] The unique substitution pattern of this compound makes it a valuable scaffold for the development of new therapeutic agents. Research on other phenylglycine derivatives has shown their potential as histone deacetylase (HDAC) inhibitors and as candidates for broad-spectrum anticonvulsants.[3][4] While the specific biological activity of this compound is not yet well-documented, its structural similarity to these compounds suggests it could be a promising starting point for new drug discovery programs.

Experimental Protocols

A general protocol for the incorporation of a non-proteinogenic amino acid like this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS) is provided below. This protocol is a standard procedure and may require optimization based on the specific properties of the target peptide.[5][6]

Materials:

-

Fmoc-protected this compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether

Workflow:

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel.[6]

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% solution of piperidine in DMF.[6]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.[6]

-

Amino Acid Coupling: The Fmoc-protected this compound is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.[6]

-

Washing: The resin is washed with DMF to remove unreacted reagents.[6]

-

Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.[6]

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the solid support, and side-chain protecting groups are removed simultaneously using a cleavage cocktail.[5]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies detailing the direct interaction of this compound with known signaling pathways or its specific biological activities. However, the broader class of phenylglycine derivatives has been shown to interact with various biological targets. For example, certain derivatives have been investigated for their activity on peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[7] The influence of halogen substituents on biological activity is complex and can significantly alter the potency and selectivity of a compound.[8] Further research is required to elucidate the specific biological role of this compound.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and peptide science. Its unique halogenation pattern offers opportunities for the design of novel peptides and small molecules with potentially enhanced therapeutic properties. While specific biological data is currently limited, the established importance of halogenated phenylglycine derivatives in drug discovery suggests that this compound is a promising candidate for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to incorporate this and other non-proteinogenic amino acids into their research and development pipelines.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PXD101 analogs with L-phenylglycine-containing branched cap as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurochlor.org [eurochlor.org]

Biological Activity of Halogenated Phenylglycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Halogenated phenylglycine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. Their unique structural features, conferred by the introduction of halogen atoms onto the phenyl ring of the glycine amino acid scaffold, significantly influence their pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of Halogenated Phenylglycine Derivatives

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenylglycine core can be achieved through various synthetic strategies. The choice of method often depends on the desired halogen, its position on the aromatic ring, and the required stereochemistry.

General Synthesis of 4-Halophenylglycines

A common approach for the synthesis of 4-halophenylglycines involves the use of the corresponding halogenated benzaldehyde as a starting material.

Experimental Protocol: Synthesis of p-Chlorophenylglycine

This protocol describes the synthesis of p-chlorophenylglycine from p-chlorobenzaldehyde via the Strecker synthesis, followed by hydrolysis.

-

Step 1: Synthesis of the α-aminonitrile. In a suitable reaction vessel, p-chlorobenzaldehyde is reacted with ammonium bicarbonate and sodium cyanide in a solvent mixture, such as methanol and water. The reaction is typically stirred at an elevated temperature (e.g., 65-70°C) for several hours to facilitate the formation of the corresponding α-aminonitrile.[1]

-

Step 2: Hydrolysis to the amino acid. The resulting α-aminonitrile intermediate is then subjected to hydrolysis. This is often achieved by heating the intermediate under basic conditions, for example, with a sodium hydroxide solution in an autoclave at elevated temperatures (e.g., 120°C).[1]

-

Step 3: Isolation and purification. After hydrolysis, the reaction mixture is worked up to isolate the p-chlorophenylglycine. This typically involves neutralization of the reaction mixture with an acid (e.g., sulfuric acid) to a pH of 7-8, which precipitates the amino acid.[1] The crude product can then be purified by recrystallization.

A similar one-pot method can be employed where the intermediate p-chlorophenylhydantoin is formed and subsequently hydrolyzed without purification to yield p-chlorophenylglycine.[2]

Experimental Protocol: Synthesis of o-Chlorophenylglycine

A method for the preparation of o-chlorophenylglycine involves the reaction of o-chlorobenzaldehyde and chloroform in the presence of a phase transfer catalyst and ammonia water. This approach avoids the use of highly toxic sodium cyanide. The resulting o-chlorophenylglycine can then be esterified, for example, by reacting with thionyl chloride and methanol to produce the corresponding methyl ester, a key intermediate for the synthesis of clopidogrel.

Synthesis of Other Halogenated Derivatives

The synthesis of other halogenated phenylglycine derivatives, such as those containing bromine or fluorine, can be achieved using analogous methods starting from the corresponding halogenated benzaldehydes. For instance, the synthesis of ((3-Chlorophenyl)sulfonyl)glycine can be performed through the reaction of glycine with 3-chlorobenzenesulfonyl chloride in the presence of a base.[3][4]

General workflow for the synthesis of halogenated phenylglycines.

Biological Activities and Quantitative Data

Halogenated phenylglycine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and modulatory effects on receptors and enzymes.

Antibacterial Activity

Several halogenated phenylglycine derivatives have demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound | Target Organism | MIC (mg/L) | Reference |

| Phenylglycine | Escherichia coli | 125 | [5] |

| m-Methylphenylglycine | Escherichia coli | 62.5 - 125 | [5] |

| p-Dimethylaminophenylglycine | Escherichia coli | 62.5 - 125 | [5] |

| o-Bromophenylglycine | Escherichia coli | 62.5 - 125 | [5] |

| m-Bromophenylglycine | Escherichia coli | 62.5 - 125 | [5] |

| p-Chlorophenylglycine | Escherichia coli | 62.5 - 125 | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: A pure culture of the test bacterium (e.g., E. coli) is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[6]

-

Compound Dilution: The halogenated phenylglycine derivative is dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[6]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[6]

Workflow for MIC determination by broth microdilution.

Antifungal Activity

Certain 2-phenylglycine derivatives have shown promising antifungal activity against plant pathogenic fungi. The half-maximal effective concentration (EC50) is used to quantify this activity.

| Compound | Target Organism | EC50 (µg/mL) | Reference |

| Compound III11 | Nigrospora oryzae | 17.3 | [3] |

Experimental Protocol: Antifungal Activity against Nigrospora oryzae

This protocol details the screening of antifungal activity against the plant pathogen Nigrospora oryzae.

-

Fungal Culture: The fungus Nigrospora oryzae is cultured on a suitable medium, such as potato dextrose agar (PDA), to obtain a pure and actively growing culture.[7]

-

Compound Preparation: The test compound is dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations.

-

Mycelial Growth Inhibition Assay: A small plug of the fungal mycelium is placed in the center of a PDA plate containing the test compound at a specific concentration. The plates are incubated at an appropriate temperature (e.g., 25°C) in the dark. The diameter of the fungal colony is measured after a set period, and the percentage of growth inhibition is calculated relative to a control plate without the compound.

-

EC50 Determination: To determine the EC50 value, the assay is performed with a range of compound concentrations, and the concentration that inhibits 50% of the fungal growth is calculated.

Antiviral Activity

The introduction of fluorine atoms into amino acids and their derivatives is a known strategy to enhance antiviral activity.[] Fluorinated compounds can exhibit improved metabolic stability, lipophilicity, and binding affinity to viral targets.[4] While specific IC50 values for halogenated phenylglycine derivatives against viruses like HIV were not found in the initial searches, the general principles of antiviral activity of fluorinated compounds are relevant. The antiviral mechanism of such compounds can involve the inhibition of viral enzymes like reverse transcriptase or protease, or interference with viral entry and replication processes.[3][9]

Modulation of Receptors and Enzymes

Phenylglycine derivatives are well-known for their ability to interact with metabotropic glutamate receptors (mGluRs), acting as either agonists or antagonists. This activity is crucial in the central nervous system.

| Compound | Receptor Subtype | Activity | IC50/EC50 (µM) | Reference |

| (S)-4-Carboxyphenylglycine | mGluR1α | Antagonist | 65 | [10] |

| (RS)-α-Methyl-4-carboxyphenylglycine | mGluR1α | Antagonist | 155 | [10] |

| (S)-3-Carboxy-4-hydroxyphenylglycine | mGluR1α | Antagonist | 290 | [10] |

| (RS)-4-Carboxy-3-hydroxyphenylglycine | mGluR2 | Agonist | 48 | [10] |

| (S)-3-Carboxy-4-hydroxyphenylglycine | mGluR2 | Agonist | 97 | [10] |

| (R)-3-Hydroxyphenylglycine | mGluR2 | Agonist | 451 | [10] |

| (S)-4-Carboxyphenylglycine | mGluR2 | Antagonist | 577 | [10] |

| (RS)-α-Methyl-4-carboxyphenylglycine | mGluR2 | Antagonist | 340 | [10] |

Experimental Protocol: Receptor Binding Assay

This is a general protocol for a competitive receptor binding assay to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., mGluR1α) are prepared from cultured cells or tissue.

-

Radioligand Binding: The membranes are incubated with a known concentration of a radiolabeled ligand that has a high affinity for the receptor.

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the halogenated phenylglycine derivative).

-

Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of halogenated phenylglycine derivatives are mediated through their interaction with various cellular targets and the subsequent modulation of signaling pathways.

Modulation of Metabotropic Glutamate Receptor (mGluR) Signaling

Phenylglycine derivatives are classical modulators of mGluRs, which are G-protein coupled receptors involved in a wide range of neurological processes.

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are typically coupled to Gq/G11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Halogenated phenylglycine derivatives can act as either agonists, initiating this cascade, or antagonists, blocking the effects of glutamate.

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs: These receptors are generally coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Modulation of mGluR signaling pathways by phenylglycine derivatives.

Antibacterial Mechanism of Action

While the precise mechanisms of action for many halogenated phenylglycine derivatives are still under investigation, some related halogenated aromatic compounds, such as halogenated phenazines, are known to exert their antibacterial effects through an iron starvation mechanism. These compounds can chelate essential metal ions like iron(II), disrupting bacterial metabolic processes that are dependent on these metals. This leads to the inhibition of key cellular functions, such as DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death. It is plausible that some halogenated phenylglycine derivatives may share a similar mechanism of action.

Antifungal Mechanism of Action

The antifungal activity of some 2-phenylglycine derivatives has been linked to the disruption of the integrity of the fungal cell membrane. This can lead to leakage of essential intracellular components and ultimately cell death.[3]

Conclusion

Halogenated phenylglycine derivatives are a promising class of compounds with diverse and potent biological activities. Their ability to interact with a range of biological targets, including bacterial and fungal cells, viruses, and key receptors in the central nervous system, highlights their potential for the development of new therapeutic agents. Further research focusing on structure-activity relationships, elucidation of specific mechanisms of action, and optimization of pharmacokinetic properties will be crucial for translating the potential of these compounds into clinical applications. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating and important area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

- 6. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New method for susceptibility testing with antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 3-Chloro-4-fluoro-DL-phenylglycine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluoro-DL-phenylglycine is a non-proteinogenic, halogen-substituted aromatic amino acid. While not extensively documented as a standalone therapeutic agent, its true value in medicinal chemistry lies in its role as a versatile chiral building block for the synthesis of more complex and potent drug candidates. The strategic incorporation of both chlorine and fluorine atoms on the phenyl ring offers a unique combination of physicochemical properties that can be exploited to fine-tune the biological activity, metabolic stability, and pharmacokinetic profile of a lead compound.

This technical guide provides an in-depth analysis of the potential applications of this compound, drawing insights from the well-established roles of its core structural motifs: the phenylglycine scaffold and the 3-chloro-4-fluoro substitution pattern. We will explore its potential in the synthesis of various therapeutic agents, supported by detailed experimental protocols for its derivatization and diagrams to illustrate key synthetic and signaling pathways.

The Phenylglycine Scaffold: A Privileged Structure in Drug Discovery

The phenylglycine moiety is a recurring structural motif in a variety of biologically active compounds. Its rigid structure, which holds a phenyl ring and a chiral center in close proximity, provides a well-defined framework for interaction with biological targets. Phenylglycine derivatives have been successfully incorporated into:

-

Antibiotics: The D-phenylglycine side chain is a critical component of several semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin. It enhances the oral bioavailability and spectrum of activity of these drugs.

-

Anticonvulsants and Antinociceptives: Phenylglycinamide derivatives have shown potent activity in animal models of seizures and pain, suggesting their potential for the development of new treatments for epilepsy and neuropathic pain.[1]

-

Metabotropic Glutamate Receptor (mGluR) Modulators: Phenylglycine derivatives have been instrumental as pharmacological tools for studying the role of mGluRs in the central nervous system, with some acting as selective agonists or antagonists.[2]

The Influence of 3-Chloro and 4-Fluoro Substituents

The presence and position of halogen atoms on an aromatic ring can profoundly impact a molecule's properties. The 3-chloro-4-fluoro substitution pattern on the phenyl ring of this compound offers several potential advantages in drug design:

-

Modulation of Lipophilicity: Both chlorine and fluorine are more lipophilic than hydrogen, which can enhance membrane permeability and oral absorption. The combined effect of these two halogens can be used to fine-tune the overall lipophilicity of a molecule.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life.

-

Enhanced Binding Interactions: Chlorine and fluorine can participate in various non-covalent interactions with protein targets, including halogen bonding, which can significantly contribute to binding affinity and selectivity.[3]

-

Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups, which can alter the pKa of nearby functional groups and influence the electronic properties of the aromatic ring, potentially modulating target engagement.

A comparative analysis of chlorine and fluorine as bioisosteric substituents reveals that chlorinated compounds are often slightly more active than their fluorinated counterparts, while fluorinated compounds tend to have higher solubility.[4][5]

Potential Therapeutic Applications and Synthetic Pathways

Given the properties of its constituent parts, this compound is a promising starting material for the synthesis of a wide range of potential therapeutic agents. Its precursor, 3-chloro-4-fluoroaniline, is a key intermediate in the synthesis of the EGFR inhibitor Gefitinib and various fluoroquinolone antibiotics , highlighting the relevance of this substitution pattern in approved drugs.[6][7]

Synthesis of Kinase Inhibitors

The 3-chloro-4-fluorophenyl moiety is a key pharmacophore in several kinase inhibitors. This compound can be used to introduce this motif into novel scaffolds targeting various kinases implicated in cancer and inflammatory diseases. A plausible synthetic workflow could involve the initial N-acylation of the amino acid followed by further elaboration.

Development of Novel Antibiotics

Building on the precedent of phenylglycine in β-lactam antibiotics and 3-chloro-4-fluoroaniline in fluoroquinolones, this amino acid could be used to synthesize novel antimicrobial agents. It could be incorporated as a side chain in new penicillin or cephalosporin analogues or used as a scaffold to build entirely new classes of bacterial enzyme inhibitors.

CNS-Active Agents

The phenylglycine core is a known scaffold for CNS-active compounds. By derivatizing this compound, it is possible to explore new chemical space for modulators of targets such as mGluRs, NMDA receptors, or voltage-gated ion channels, potentially leading to new treatments for neurological and psychiatric disorders.

Peptidomimetics

Incorporating this compound into peptide sequences can create peptidomimetics with enhanced properties. The halogenated phenyl ring can introduce conformational constraints and improve metabolic stability compared to natural phenylalanine or tyrosine residues. This is a valuable strategy for developing peptide-based drugs with improved oral bioavailability and longer duration of action.

Quantitative Data Summary

| Property | Chlorine (Cl) | Fluorine (F) | Implication in Drug Design |

| van der Waals Radius (Å) | 1.75 | 1.47 | Chlorine is larger and can provide more steric bulk. |

| Electronegativity (Pauling) | 3.16 | 3.98 | Fluorine is more strongly electron-withdrawing. |

| Hammett Meta Constant (σm) | +0.37 | +0.34 | Similar inductive electron-withdrawing effect at the meta position. |

| Hammett Para Constant (σp) | +0.23 | +0.06 | Chlorine is more electron-withdrawing at the para position due to weaker resonance donation. |

| Lipophilicity (Hansch π) | +0.71 | +0.14 | Chlorine significantly increases lipophilicity more than fluorine. |

| C-X Bond Energy (kcal/mol) | ~81 | ~108 | The C-F bond is much stronger, leading to greater metabolic stability. |

Key Experimental Protocols

The utility of this compound as a building block is realized through its chemical transformations. Below are detailed protocols for two fundamental reactions.

Protocol 1: N-Acylation of this compound

This procedure describes the general method for forming an amide bond at the N-terminus of the amino acid.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid

-

Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

-

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the base (2.5 eq).

-

If using an acyl chloride: Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

-

If using a carboxylic acid: Add the carboxylic acid (1.1 eq), HATU (1.1 eq), and stir for 5 minutes before adding the amino acid solution.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-acyl derivative.

Protocol 2: Esterification of this compound

This protocol details the formation of an ester from the carboxylic acid moiety.

Materials:

-

This compound

-

Alcohol (e.g., Methanol or Ethanol)

-

Acid catalyst (e.g., Thionyl chloride (SOCl₂) or concentrated Sulfuric acid)

-

Anhydrous solvent (e.g., the alcohol being used)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure using Thionyl Chloride:

-

Suspend this compound (1.0 eq) in the alcohol (e.g., methanol) at 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester, which can be further purified by chromatography if necessary.

Conclusion

This compound represents a valuable and under-explored building block in medicinal chemistry. While direct biological activity data for this specific molecule is scarce, its constituent structural motifs—the phenylglycine scaffold and the 3-chloro-4-fluoro substitution pattern—are well-represented in a variety of successful therapeutic agents. By leveraging the known structure-activity relationships of these components, medicinal chemists can utilize this compound as a starting point for the rational design and synthesis of novel drug candidates with potentially improved potency, selectivity, and pharmacokinetic properties. The synthetic protocols provided herein offer a foundation for the chemical elaboration of this promising intermediate into a diverse range of bioactive molecules. As the demand for new therapeutics continues to grow, the strategic use of such halogenated building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5155264A - Process for preparing glycine in high yield - Google Patents [patents.google.com]

- 3. Preparation method of glycine - Eureka | Patsnap [eureka.patsnap.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP1028125B1 - Dipeptide compounds having fungicidal activity and their agronomic use - Google Patents [patents.google.com]

Safety and Handling of 3-Chloro-4-fluoro-DL-phenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for 3-Chloro-4-fluoro-DL-phenylglycine (CAS No: 261762-99-6). The information is compiled to ensure the safe use of this compound in a laboratory and research setting.

Chemical and Physical Properties

This compound is a substituted amino acid derivative. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 261762-99-6 | [1][2] |

| Molecular Formula | C8H7ClFNO2 | [1][2] |

| Molecular Weight | 203.6 g/mol | [1][2] |

| IUPAC Name | 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid | [2] |

| Appearance | Solid | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS pictograms and hazard statements are summarized below.

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

| GHS07: Harmful/Irritant | Warning | Skin Irritation (Category 2) | H315: Causes skin irritation.[2] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2] | ||

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[2] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

3.1. Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended.

3.2. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

3.3. Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[2][3]

-

Keep in a cool place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][3] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided search results. The hazard classifications are based on data from suppliers and regulatory bodies. Researchers should perform their own risk assessments based on the intended use and scale of their experiments.

Visualizations

6.1. Safe Handling Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

A general workflow for the safe handling of chemical compounds.

6.2. First Aid Decision Pathway

This diagram provides a decision-making flowchart for first aid in case of accidental exposure to this compound.

A decision pathway for first aid measures following exposure.

References

Navigating the Solubility Landscape of 3-Chloro-4-fluoro-DL-phenylglycine: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and their intermediates is a cornerstone of successful formulation and process development. This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-fluoro-DL-phenylglycine, a substituted amino acid derivative of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and offers qualitative predictions for its behavior in common laboratory solvents.

Introduction to this compound and its Physicochemical Profile

This compound is a non-proteinogenic amino acid characterized by a phenyl ring substituted with both a chlorine and a fluorine atom. Its chemical structure, possessing both a polar amino acid moiety (with carboxylic acid and amino groups) and a halogenated aromatic ring, suggests a complex solubility profile. The interplay of its ability to form hydrogen bonds, its dipole moment, and the hydrophobic nature of the substituted benzene ring will dictate its solubility in various media.

Key Structural Features Influencing Solubility:

-

Amino Acid Group: The zwitterionic nature of the amino acid group at physiological pH allows for strong ionic interactions and hydrogen bonding, favoring solubility in polar protic solvents like water.

-

Halogenated Phenyl Ring: The presence of chlorine and fluorine atoms increases the molecule's polarity and can participate in dipole-dipole interactions. However, the overall aromatic ring is hydrophobic, which will contribute to its solubility in less polar organic solvents.

-

Chirality: As a racemic (DL) mixture, its crystal lattice energy may differ from that of its individual enantiomers, potentially influencing its solubility.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the amino acid portion of the molecule, leading to moderate to good solubility. The solubility of amino acids in alcohol-water mixtures often decreases with increasing alcohol content due to the reduction in the solvent's overall polarity and hydrogen bonding capacity.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, but they do not donate them. They are likely to be effective at dissolving this compound by interacting with both the polar and non-polar regions of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the amino acid group, the solubility of this compound in non-polar solvents is expected to be very low.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis and general principles of solubility for similar amino acid compounds, the following table provides a qualitative prediction of the solubility of this compound. It is crucial to note that these are estimations and must be confirmed through experimental determination.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | Zwitterionic amino acid group is solvated, but the hydrophobic phenyl ring limits high solubility. |

| Methanol | Soluble | Good balance of polarity and ability to hydrogen bond with the amino acid moiety. | |

| Ethanol | Moderately Soluble | Lower polarity than methanol may slightly reduce its solvating power for the polar groups. | |

| Isopropanol | Sparingly Soluble | Increased hydrocarbon character reduces its ability to solvate the polar functional groups. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar nature effectively solvates both polar and non-polar parts of the molecule. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, its high polarity makes it a good solvent for a wide range of compounds. | |

| Acetonitrile | Sparingly Soluble | Less polar than DMSO and DMF, may have limited capacity to dissolve the compound. | |

| Non-Polar | Toluene | Insoluble | The large difference in polarity between the solvent and the amino acid group prevents dissolution. |

| Hexane | Insoluble | Highly non-polar nature is incompatible with the polar functional groups of the molecule. | |

| Aqueous Base | 0.1 M NaOH | Soluble | The carboxylic acid group is deprotonated to form a highly soluble carboxylate salt. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

4.1. Materials and Equipment

-

This compound

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Experimental Workflow

4.3. Detailed Procedure

-

Preparation of Saturated Solution: To a series of vials, add a known volume of the selected solvent (e.g., 5 mL). Add an excess amount of this compound to each vial, ensuring that a significant amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation (e.g., at 10,000 rpm for 10 minutes) is recommended to ensure a clear supernatant.

-

Sample Preparation and Quantification: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC-UV.

-

Calculation: The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration of diluted sample (mg/mL)) × (Dilution factor)

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a systematic approach based on theoretical principles and established experimental protocols can provide the necessary insights for its application in research and development. The predicted solubility profile suggests that polar organic solvents are likely to be the most effective, with solubility in aqueous media being pH-dependent. The provided experimental workflow offers a robust method for researchers to determine the precise solubility in their specific solvent systems, enabling informed decisions in process chemistry and formulation science.

The Enigmatic Profile of 3-Chloro-4-fluoro-DL-phenylglycine: A Review of Available Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluoro-DL-phenylglycine is a substituted, non-proteinogenic amino acid. Its structure, featuring both chloro and fluoro moieties on the phenyl ring, suggests potential applications in medicinal chemistry and drug development, where halogenated amino acids are often utilized to modulate the pharmacological properties of lead compounds. Despite its commercial availability, a comprehensive, publicly accessible record detailing its discovery, historical development, and specific synthetic protocols remains elusive. This guide endeavors to consolidate the available information and provide a framework for understanding this compound based on general synthetic methodologies for related structures.

Physicochemical Properties and Identification

A summary of the basic chemical and physical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid |

| CAS Number | 261762-99-6 |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

| Appearance | White to off-white solid (typical) |

| Solubility | Expected to be sparingly soluble in water and soluble in acidic and basic aqueous solutions. |

Presumed Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature or patents, its structure strongly suggests that it can be synthesized through well-established methods for the preparation of α-amino acids. The most probable starting material for such a synthesis is 3-chloro-4-fluorobenzaldehyde. Two classical named reactions are commonly employed for the synthesis of phenylglycine derivatives from their corresponding benzaldehydes: the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis.

Conceptual Experimental Workflow for Strecker Synthesis:

3-Chloro-4-fluoro-DL-phenylglycine: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Non-Proteinogenic Amino Acid, 3-Chloro-4-fluoro-DL-phenylglycine.

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a proposed synthetic route based on established methodologies, and its potential applications derived from the broader understanding of halogenated amino acids.

Introduction to Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-encoding amino acids.[1] They are increasingly utilized in pharmaceutical research to enhance the properties of peptide-based drugs and other small molecules.[2][3] The incorporation of NPAAs can lead to improved metabolic stability, increased potency, and better bioavailability.[4] Halogenation, the introduction of halogen atoms such as chlorine and fluorine, is a common strategy in drug design to modulate a molecule's electronic and steric properties, often leading to enhanced biological activity.[5][6]

Physicochemical Properties

This compound is a derivative of phenylglycine with chlorine and fluorine atoms substituted on the phenyl ring. These substitutions are expected to influence its lipophilicity, pKa, and binding interactions with biological targets.

| Property | Value | Reference |

| Molecular Formula | C8H7ClFNO2 | [7][8] |

| Molecular Weight | 203.60 g/mol | [8] |

| CAS Number | 261762-99-6 | [7][8] |

| Appearance | Solid | [7] |

| IUPAC Name | 2-amino-2-(3-chloro-4-fluorophenyl)acetic acid | [7][8] |

Synthesis of this compound

The most common and versatile method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis.[9][10][11] This three-component reaction involves an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[9][11]

Proposed Synthetic Pathway: Strecker Synthesis

The synthesis of this compound can be achieved via a Strecker reaction starting from 3-chloro-4-fluorobenzaldehyde.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the Strecker synthesis of similar substituted phenylglycines.

Step 1: Formation of α-Aminonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

-

3-chloro-4-fluorobenzaldehyde (1.0 equivalent) is added to the solution.

-

A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the mixture while maintaining the temperature at 0-5 °C with an ice bath.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The resulting precipitate, the α-aminonitrile, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis of α-Aminonitrile to this compound

-

The crude α-aminonitrile is suspended in a solution of concentrated hydrochloric acid.

-

The mixture is heated to reflux for 4-6 hours.

-

After cooling to room temperature, the solution is neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

-

The crude this compound is collected by filtration.

-

Purification is achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Characterization

The final product should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Biological Activity and Applications

Antimicrobial and Antifungal Activity

Halogenated compounds and phenylglycine derivatives have demonstrated antimicrobial and antifungal properties.[12][13][14][15] The presence of both chlorine and fluorine on the phenyl ring of this compound may contribute to its potential as an antimicrobial agent. The proposed mechanism could involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer and Cytotoxic Activity

Substituted phenylglycine derivatives have been investigated for their cytotoxic effects on cancer cell lines.[16][17][18] For instance, some derivatives have been shown to induce apoptosis in cancer cells.[16] The unique electronic properties conferred by the halogen substituents in this compound could lead to selective activity against cancer cells.

Incorporation into Peptides